![molecular formula C17H18N4O B383104 6,6-dimethyl-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 421586-21-2](/img/structure/B383104.png)
6,6-dimethyl-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
Descripción general
Descripción
“6,6-dimethyl-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one” is a complex organic compound . It belongs to the class of compounds known as quinazolinones, which are characterized by a quinazoline core structure, a bicyclic compound made up of two fused six-membered rings, a benzene ring, and a pyrimidine ring .
Synthesis Analysis
The synthesis of this compound has been investigated in the presence of anthranilic acid as a catalyst . The zwitter ion formed in the course of the reaction may play a key role in the desired transformations leading to good to excellent yields . The reaction of 3-amino-1,2,4-triazole with arylidene derivatives of dimedone and their potential synthetic equivalents leads to the formation of this compound .
Chemical Reactions Analysis
The chemical reactions involving this compound are likely complex and depend on the specific conditions and reactants used. The synthesis process involves the reaction of 3-amino-1,2,4-triazole with arylidene derivatives of dimedone .
Aplicaciones Científicas De Investigación
Synthesis Processes : The synthesis of 6,6-dimethyl-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves reactions like heterocyclization and condensation with various compounds, such as arylidene derivatives of dimedone (Lipson, Desenko, Shirobokova, & Borodina, 2003). These synthesis methods have been studied to establish the direction of heterocyclization and to analyze possible mechanisms for the formation of the pyrimidine heterocycle.
Pharmacological Applications : Compounds structurally related to 6,6-dimethyl-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one have been explored for their anticonvulsant activity. For instance, a series of triazoloquinazolinones, with triazole and other heterocyclic substituents, showed significant anticonvulsant effects in various tests (Zhang, Jin, Wang, Li, Guan, & Quan, 2015).
Potential as Antihypertensive Agents : Certain derivatives of triazoloquinazolinone have demonstrated significant in vivo antihypertensive activity, surpassing the efficacy of standard drugs in some cases (Alagarsamy & Pathak, 2007).
Benzodiazepine Binding Activity : Research has also been conducted on novel triazoloquinazolinones for their potential as benzodiazepine antagonists. Some compounds in this category showed potent activity as benzodiazepine antagonists in rat models (Francis et al., 1991).
Antihistaminic Properties : Novel triazoloquinazolinone derivatives have been synthesized and investigated for their potential as H1-antihistamine agents. Some of these compounds showed significant protection against histamine-induced bronchospasm in animal models, with negligible sedation compared to standard drugs (Alagarsamy, Giridhar, & Yadav, 2006).
Direcciones Futuras
Propiedades
IUPAC Name |
6,6-dimethyl-9-phenyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-17(2)8-12-14(13(22)9-17)15(11-6-4-3-5-7-11)21-16(20-12)18-10-19-21/h3-7,10,15H,8-9H2,1-2H3,(H,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQWGLGSPKJXOGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N3C(=NC=N3)N2)C4=CC=CC=C4)C(=O)C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,6-dimethyl-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.